trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester
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Overview
Description
trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester: is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester typically involves the esterification of trans-6-Amino-cyclohex-3-enecarboxylic acid. This process can be carried out using various esterification agents under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar principles to laboratory synthesis, with a focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to investigate biochemical pathways and enzyme interactions. It serves as a model compound for studying amino acid derivatives .
Medicine: It can be used to design and test new therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester involves its interaction with various molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context . The specific pathways and targets involved vary based on the application and the biological system being studied .
Comparison with Similar Compounds
- cis-6-Amino-cyclohex-3-enecarboxylic acid
- trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid
- trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride
- 2-Oxo-4,6-diphenyl-cyclohex-3-enecarboxylic acid ethyl ester
Uniqueness: trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXUIEXYXGXMEU-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=CCC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC=CC[C@H]1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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